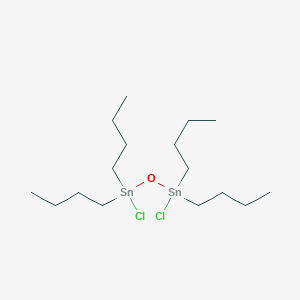

Bis(dibutylchlorotin(IV)) oxide

Description

Properties

IUPAC Name |

dibutyl-chloro-[dibutyl(chloro)stannyl]oxystannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.2ClH.O.2Sn/c4*1-3-4-2;;;;;/h4*1,3-4H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFOVBOCPFXQMF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(O[Sn](CCCC)(CCCC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Cl2OSn2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065074 | |

| Record name | Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10428-19-0 | |

| Record name | 1,1,3,3-Tetrabutyl-1,3-dichlorodistannoxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10428-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutyl dichlorostannoxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010428190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(dibutylchlorotin)oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65525 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(dibutylchlorotin)oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distannoxane, 1,1,3,3-tetrabutyl-1,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetrabutyl-1,3-dichlorodistannoxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.809 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRABUTYL DICHLOROSTANNOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH8H7M66H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Chemistry of Bis Dibutylchlorotin Iv Oxide

Fundamental Synthetic Pathways

The formation of Bis(dibutylchlorotin(IV)) oxide is predominantly achieved through the controlled reaction of its precursors, primarily diorganotin(IV) dichlorides.

The most fundamental pathway to this compound involves the hydrolysis of dibutyltin (B87310) dichloride. atamanchemicals.com This process is sensitive to reaction conditions and the isomeric form of the butyl groups attached to the tin atom. um.edu.myrsc.org

The hydrolysis of di-n-butyltin dichloride, when conducted under basic conditions, initially yields di-n-butyltin hydroxide (B78521) chloride. rsc.org This intermediate is often unstable and readily undergoes condensation, even during recrystallization, to form the more stable dimeric structure, this compound (tetran-butyldichlorodistannoxane). rsc.org The reaction proceeds via the formation of a Sn-O-Sn bridge between two molecules of the precursor, eliminating water in the process.

The structure of the alkyl group has a marked effect on the hydrolysis products. um.edu.myrsc.org While the hydrolysis of di-s-butyltin dichloride yields products analogous to the di-n-butyl compound, the behavior of di-t-butyltin dichloride is distinctly different due to increased steric hindrance. rsc.orgrsc.org In the case of the di-t-butyl analogue, distannoxanes like this compound are not formed; instead, the reaction stops at di-t-butyltin hydroxide chloride. um.edu.myrsc.org

Table 1: Influence of Butyl Isomer on Hydrolysis Products of Dibutyltin Dichloride

| Precursor | Primary Hydrolysis Product | Formation of Distannoxane | Reference |

| Di-n-butyltin dichloride | Di-n-butyltin hydroxide chloride | Yes, readily forms tetrabutyldichlorodistannoxane | rsc.org |

| Di-s-butyltin dichloride | Similar to di-n-butyltin dichloride | Yes, analogous product is derived | rsc.orgrsc.org |

| Di-t-butyltin dichloride | Di-t-butyltin hydroxide chloride | No, distannoxane is not found | um.edu.myrsc.org |

The synthesis of this compound is initiated by the reaction of dibutyltin dichloride with water or other oxygen-containing compounds. The oxygen atom in the final Sn-O-Sn bridge of the distannoxane is supplied by these precursors. Common reagents used to facilitate this hydrolysis and condensation include weak bases such as sodium hydroxide solution, ammonia, or sodium hydrogen carbonate. rsc.orggoogle.com The reaction using sodium hydroxide and dibutyltin dichloride can achieve a high conversion rate of the raw material, up to 99.80%. google.com The choice of the oxygen-containing precursor and the reaction medium can influence the reaction kinetics; for instance, the reaction in ethanol, an oxygen-containing solvent, appears to be faster than in acetone, suggesting that ethoxy-groups may attack the tin atoms in an initial step. rsc.org

Optimized Reaction Conditions and Synthetic Strategies

Efficiency in chemical synthesis is paramount, leading to the development of optimized strategies that enhance yield, reduce reaction times, and improve product purity.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions. nih.gov Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously increasing product yields and purity by minimizing side reactions. researchgate.netnih.gov This method has been successfully applied to the synthesis of various complex molecules, including heterocycles and inorganic materials. researchgate.netnih.gov For instance, a reaction that took 12 hours under reflux was completed in 25 minutes using microwave irradiation. researchgate.net In another case, the synthesis of bis-arm s-triazine derivatives saw reaction times drop from 8 hours with conventional heating to just 4-6 minutes under microwave conditions (600 W), with yields increasing from 67% to 89%. nih.gov This rapid and efficient heating makes MAOS a highly attractive strategy for the synthesis of this compound.

Table 2: Comparison of Conventional Reflux and Microwave-Assisted Synthesis for Related Compounds

| Synthesis Method | Reaction Time | Yield | Reference |

| Conventional Reflux | 12 hours | - | researchgate.net |

| Microwave-Assisted | 25 minutes | - | researchgate.net |

| Conventional Heating | 8 hours | 67% | nih.gov |

| Microwave-Assisted | 4-6 minutes | 89% | nih.gov |

Chemical Reactivity and Derivatization

This compound exhibits a range of chemical reactivities that allow for its further derivatization. The primary modes of reaction include oxidation, reduction, and substitution. The tin centers can be oxidized to higher oxidation states or reduced to lower ones.

Of particular importance are substitution reactions, where the chlorine atoms attached to the tin centers can be replaced by other nucleophiles. This allows for the synthesis of a variety of derivatives by introducing functional groups such as hydroxyl or alkoxy groups. This reactivity makes this compound a versatile intermediate for creating more complex organotin structures with tailored properties.

Table 3: Chemical Reactivity of this compound

| Reaction Type | Description | Reference |

| Oxidation | The tin atoms can be oxidized to a higher oxidation state. | |

| Reduction | The tin atoms can be reduced to a lower oxidation state. | |

| Substitution | The chlorine atoms can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups. |

Oxidative and Reductive Transformations of the Tin Center

The tin atoms in this compound exist in the +4 oxidation state. While organotin(IV) compounds are generally stable, they can participate in redox reactions under specific conditions. However, detailed studies focusing specifically on the oxidative and reductive transformations of the tin center in this compound are not extensively documented in publicly available literature.

In a broader context, the reduction of organotin(IV) halides can be achieved using potent reducing agents. For instance, treatment of dibutyltin dichloride with lithium aluminum hydride yields dibutyltin dihydride. It is conceivable that a similar reduction of the Sn-Cl bonds in this compound could occur, potentially leading to the formation of dibutyltin species with Sn-H bonds, while the Sn-O-Sn linkage might also undergo cleavage depending on the reaction conditions.

Oxidation of the tin center beyond the +4 state is not a common transformation for organotin compounds under typical laboratory conditions, as tin is most stable in the +4 oxidation state in this class of compounds.

Nucleophilic Substitution Reactions at the Chlorine Ligands

The chlorine atoms in this compound are susceptible to nucleophilic substitution, providing a versatile route to a wide array of functionalized distannoxanes. These reactions typically proceed with the displacement of the chloride ion by a nucleophile, often facilitated by the use of a base or by employing the salt of the incoming nucleophile.

One of the most common classes of nucleophilic substitution reactions involves the reaction with carboxylates. The reaction of this compound with the sodium salt of a carboxylic acid leads to the formation of the corresponding dicarboxylate-substituted distannoxane. These reactions are typically carried out by refluxing the reactants in a suitable dry organic solvent, such as chloroform (B151607) or toluene. The driving force for the reaction is often the precipitation of sodium chloride. nih.gov

The general reaction can be represented as:

{[CH3(CH2)3]2Sn(Cl)}2O + 2 RCOONa → {[CH3(CH2)3]2Sn(OOCR)}2O + 2 NaCl

This methodology has been employed to synthesize a variety of organotin carboxylates with diverse organic R groups, which in turn have been investigated for a range of applications.

| Nucleophile (Sodium Salt) | Product | Reaction Conditions | Reference |

| Sodium 4-chlorophenoxyacetate | Bis(dibutyl-4-chlorophenoxyacetoxytin(IV)) oxide | Reflux in dry chloroform for 8 hours | nih.gov |

Similarly, other nucleophiles such as alkoxides can react with this compound to yield the corresponding dialkoxy-substituted distannoxanes. These reactions are also typically performed under anhydrous conditions to prevent hydrolysis of the starting material and the product.

Oligomerization and Polymerization Mechanisms involving Sn-O-Sn Linkages

The Sn-O-Sn linkage in this compound is a key structural motif that can participate in further condensation reactions, leading to the formation of oligomeric and polymeric organotin structures. The formation of this compound itself is a result of the controlled partial hydrolysis of dibutyltin dichloride.

Further hydrolysis of this compound, by reacting it with additional water or by carrying out the initial hydrolysis of dibutyltin dichloride with a higher stoichiometric amount of water, can lead to the formation of longer Sn-O-Sn chains and cyclic structures. These reactions proceed through the formation of intermediate hydroxo species, which then undergo condensation with the elimination of water to extend the stannoxane backbone.

The general mechanism involves the following steps:

Hydrolysis: The Sn-Cl bond is hydrolyzed to form a Sn-OH group.

Condensation: Two Sn-OH groups or a Sn-OH group and a Sn-Cl group can react to form a Sn-O-Sn bridge and eliminate a molecule of water or hydrogen chloride, respectively.

Structural Characterization and Advanced Spectroscopic Analysis

Molecular and Supramolecular Structural Elucidation

The fundamental structure of Bis(dibutylchlorotin(IV)) oxide consists of two dibutylchlorotin(IV) units linked by a bridging oxygen atom, forming a distannoxane core. The synthesis of this compound is typically achieved through the controlled hydrolysis of dibutyltin (B87310) dichloride. While the general connectivity is established, a detailed understanding of its three-dimensional arrangement requires crystallographic studies.

Configuration and Conformation of the Distannoxane Core

Intermolecular Interactions and Solid-State Aggregation Phenomena

In the absence of a specific crystal structure for this compound, the nature of its intermolecular interactions in the solid state can be inferred from related organotin compounds. Organotin oxides and halides are known to participate in various non-covalent interactions that dictate their packing in the crystal lattice.

Applications of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy is a powerful tool for characterizing the structure and bonding in organotin compounds. By probing the magnetic environments of ¹H, ¹³C, and ¹¹⁹Sn nuclei, detailed information about the molecule in solution can be obtained.

Proton (¹H) NMR Investigations

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the butyl groups attached to the tin atoms. Due to the free rotation around the Sn-C and C-C bonds in solution, the protons on the butyl chains will likely appear as a set of multiplets. The protons on the α-carbon (directly attached to tin) would be the most deshielded, followed by the β, γ, and terminal methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CH₂- (α to Sn) | 1.5 - 1.8 | Triplet |

| -CH₂- (β to Sn) | 1.2 - 1.5 | Multiplet |

| -CH₂- (γ to Sn) | 1.2 - 1.5 | Multiplet |

| -CH₃ (δ to Sn) | 0.8 - 1.0 | Triplet |

Note: This is a predicted data table based on typical values for dibutyltin compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct signals are expected for the four non-equivalent carbon atoms of the butyl groups. The chemical shift of the α-carbon is significantly influenced by the tin atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Cα | 25 - 30 |

| Cβ | 27 - 29 |

| Cγ | 26 - 28 |

| Cδ | 13 - 14 |

Note: This is a predicted data table based on typical values for dibutyltin compounds. Actual experimental values may vary.

Tin-119 (¹¹⁹Sn) NMR for Direct Tin Environment Probing

¹¹⁹Sn NMR spectroscopy is particularly informative for organotin compounds as it directly probes the environment around the tin nucleus. The chemical shift (δ) is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For distannoxane structures, a characteristic chemical shift range is observed. Research indicates that a singlet in the range of -180 to -200 ppm in the ¹¹⁹Sn NMR spectrum is confirmatory of the distannoxane structure. This upfield shift is indicative of a higher coordination number at the tin center, consistent with the proposed dimeric structure in solution. The observation of a single resonance suggests that the two tin atoms in the molecule are chemically equivalent in the solution state on the NMR timescale.

Table 3: Reported ¹¹⁹Sn NMR Data for Distannoxane Structures

| Compound Class | Reported Chemical Shift (δ, ppm) |

| Dichlorodistannoxanes | -180 to -200 |

Vibrational Spectroscopy for Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and characterizing the bonding within a molecule. For this compound, these methods are crucial for confirming the presence of the characteristic Sn-O-Sn (distannoxane) bridge and the Sn-Cl bonds.

Infrared spectroscopy probes the vibrational modes of a molecule that result in a change in the dipole moment. The IR spectrum of this compound exhibits characteristic absorption bands that are indicative of its structural features. The most significant of these is the strong absorption band associated with the asymmetric stretching vibration of the Sn-O-Sn bridge. This peak is a hallmark of the distannoxane framework. Additionally, absorptions corresponding to the stretching and bending vibrations of the butyl groups and the Sn-Cl bond are observed.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Sn-O-Sn Asymmetric Stretch | 550 - 600 | Strong |

| Sn-Cl Stretch | 450 - 500 | Medium to Strong |

| C-H (Butyl) Stretches | 2850 - 2960 | Strong |

| CH₂ (Butyl) Bending | ~1465 | Medium |

| CH₃ (Butyl) Bending | ~1375 | Medium |

| Sn-C Stretches | 500 - 600 | Medium |

Note: The exact peak positions can vary depending on the physical state of the sample and the specific instrument used.

The presence of a strong band in the 550-600 cm⁻¹ region is a definitive indicator of the Sn-O-Sn linkage, distinguishing it from its precursor, dibutyltin dichloride, and other related organotin compounds that lack this bridge.

Raman spectroscopy, which detects vibrational modes that cause a change in the polarizability of the molecule, provides complementary information to IR spectroscopy. A key feature in the Raman spectrum of distannoxanes is the symmetric stretching vibration of the Sn-O-Sn bond. This mode is often weak or absent in the IR spectrum but gives a strong signal in the Raman spectrum. The analysis of both IR and Raman data allows for a more complete assignment of the vibrational modes of this compound.

X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the absolute structure of a molecule. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern. Although a specific single-crystal structure report for this compound was not found in a broad search of the literature, the structures of many related diorganotin oxide compounds have been determined.

Based on the structures of similar compounds, it is anticipated that this compound would exhibit a dimeric, ladder-like structure in the solid state. In this arrangement, two [Bu₂Sn(Cl)] units would be bridged by two oxygen atoms, forming a central planar Sn₂O₂ four-membered ring. The tin atoms would likely adopt a distorted trigonal bipyramidal geometry, with the two butyl groups and one oxygen atom in the equatorial positions, and the chlorine atom and the other oxygen atom in the axial positions.

Hypothetical Structural Parameters (based on related compounds):

| Parameter | Expected Value |

| Sn-O Bond Length (in ring) | ~2.0 - 2.2 Å |

| Sn-Cl Bond Length | ~2.4 - 2.6 Å |

| Sn-C Bond Length | ~2.1 - 2.2 Å |

| O-Sn-O Angle (in ring) | ~75 - 80° |

| Sn-O-Sn Angle (in ring) | ~100 - 105° |

| Cl-Sn-O Angle | ~170 - 180° (axial-axial) |

| C-Sn-C Angle | ~120 - 130° (equatorial) |

Note: These are estimated values and would require experimental confirmation through single-crystal X-ray diffraction of this compound.

Mössbauer Spectroscopy for Nuclear Environment Studies

¹¹⁹Sn Mössbauer spectroscopy is a highly sensitive technique for probing the chemical environment of tin nuclei. It provides valuable information about the oxidation state, coordination number, and local symmetry of the tin atoms in a compound. The key parameters obtained from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

For organotin(IV) compounds, the isomer shift typically falls in the range of 1.0 to 1.6 mm/s (relative to SnO₂). The magnitude of the quadrupole splitting is particularly informative about the geometry around the tin atom. For a five-coordinate tin center, as is expected for this compound, a large quadrupole splitting value is anticipated, typically in the range of 2.0 to 4.0 mm/s. This large splitting arises from the significant electric field gradient generated by the asymmetric arrangement of the ligands in a trigonal bipyramidal geometry.

Studies on related di-n-butyltin compounds have shown that the Mössbauer parameters are sensitive to the nature of the ligands and the coordination environment.

Expected ¹¹⁹Sn Mössbauer Parameters for this compound:

| Parameter | Expected Value (mm/s) | Interpretation |

| Isomer Shift (δ) | 1.2 - 1.5 | Tin(IV) oxidation state |

| Quadrupole Splitting (ΔE_Q) | 3.0 - 3.8 | Distorted five-coordinate geometry |

Note: These values are based on data for similar diorganotin(IV) compounds and would require experimental verification.

The analysis of the Mössbauer spectrum would provide strong evidence for the proposed dimeric structure with five-coordinate tin atoms and would be a crucial component in the comprehensive structural characterization of this compound.

Theory and Application of the Mössbauer Effect to Organotin Compounds

The Mössbauer effect, or recoilless nuclear resonance fluorescence, is a phenomenon involving the resonant and recoil-free emission and absorption of gamma rays by atomic nuclei bound in a solid. wikipedia.org This technique is particularly well-suited for studying tin-containing compounds due to the existence of the 119Sn isotope, which has a low-energy excited state suitable for Mössbauer spectroscopy. researchgate.netlibretexts.org

In essence, a radioactive source, typically containing 119mSn, emits gamma rays that can be resonantly absorbed by 119Sn nuclei in the sample being studied (the absorber). washington.edu For resonance to occur, the energy of the emitted gamma rays must precisely match the energy required for the nuclear transition in the absorber. wikipedia.org In a solid lattice, a portion of these emission and absorption events can occur without loss of energy to recoil, as the recoil momentum is transferred to the crystal lattice as a whole. wikipedia.orglibretexts.org

The resulting Mössbauer spectrum provides several key parameters that offer insight into the chemical environment of the tin nucleus:

Isomer Shift (δ): This parameter reflects the electron density at the tin nucleus. wikipedia.orgacs.org It arises from the electrostatic interaction between the nuclear charge distribution and the s-electrons that penetrate the nucleus. washington.edu The isomer shift is sensitive to the oxidation state and the nature of the ligands bonded to the tin atom. acs.org For organotin(IV) compounds, the isomer shift is influenced by the electronegativity of the groups attached to the tin. dntb.gov.ua

Quadrupole Splitting (ΔEQ): This parameter arises when the tin nucleus, in its excited state, possesses a non-spherical charge distribution (a nuclear quadrupole moment) and experiences an asymmetric electric field generated by the surrounding electron distribution and ligands. wikipedia.orgacs.org The interaction between the nuclear quadrupole moment and this electric field gradient (EFG) splits the nuclear energy levels, resulting in a two-line spectrum (a doublet). wikipedia.org The magnitude of the quadrupole splitting provides valuable information about the symmetry of the coordination geometry around the tin atom. wikipedia.orgacs.org

Hyperfine Splitting: In the presence of a magnetic field, the nuclear energy levels can be further split, leading to a more complex spectrum (e.g., a sextet). wikipedia.org This effect, known as hyperfine or magnetic splitting, can provide information about the magnetic properties of the compound. wikipedia.org

Mössbauer spectroscopy is a powerful tool for characterizing organotin compounds, offering detailed information on the oxidation state of the tin atom, the number and type of ligands, and their geometric arrangement. researchgate.net

Correlation of Mössbauer Parameters with Coordination Geometry and Oxidation States

The Mössbauer parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), are highly sensitive to the coordination number, geometry, and oxidation state of the tin atom in organotin compounds.

Oxidation State: The isomer shift is a primary indicator of the oxidation state of tin. For tin compounds, the isomer shift values for Sn(IV) are significantly different from those for Sn(II). Organotin(IV) compounds, such as this compound, fall within a characteristic range of isomer shifts that distinguishes them from Sn(II) species.

Coordination Geometry and Quadrupole Splitting: The magnitude of the quadrupole splitting is directly related to the asymmetry of the electric field at the tin nucleus and is therefore a powerful indicator of the coordination geometry.

A simple point-charge model can be used to qualitatively predict the relative magnitudes of quadrupole splittings for different geometries. rsc.org This model considers the contributions of the ligands and organic groups to the electric field gradient at the tin nucleus. The arrangement of the tin-carbon bonds is a major determinant of the electric field gradient. rsc.org

For organotin(IV) compounds, the following general correlations have been established:

Tetrahedral (4-coordinate) compounds: In a perfectly tetrahedral geometry (e.g., R4Sn), the symmetry is high, and the electric field gradient at the nucleus is zero, resulting in no quadrupole splitting (a single line in the spectrum). dntb.gov.uarsc.org Distortions from perfect tetrahedral symmetry will lead to a small quadrupole splitting.

Trigonal Bipyramidal (5-coordinate) compounds: Five-coordinate organotin compounds typically exhibit significant quadrupole splitting. The magnitude of the splitting can help distinguish between different isomers (e.g., equatorial vs. axial substitution).

Octahedral (6-coordinate) compounds: In six-coordinate complexes, the arrangement of the organic groups and other ligands determines the magnitude and sign of the quadrupole splitting. For example, trans-R2SnX4 complexes generally show a larger quadrupole splitting than their cis-R2SnX4 counterparts. rsc.orgcdnsciencepub.com This difference is a reliable tool for assigning the stereochemistry of such compounds. rsc.org

For this compound, the structure consists of two dibutylchlorotin(IV) units bridged by an oxygen atom, forming a distannoxane framework. The tin atoms in this compound are expected to be in a coordination environment higher than four due to intermolecular or intramolecular coordination, which would result in a significant quadrupole splitting. The presence of both butyl groups and chloro and oxo ligands creates an asymmetric environment around the tin centers.

The ratio of the quadrupole splitting to the isomer shift (ρ = ΔEQ / δ) has also been used as an empirical parameter to distinguish between coordination numbers. For instance, a value of ρ greater than 2.10 is often associated with compounds where the tin atom has a coordination number of five or six (sp3d or sp3d2 hybridization), while values between 0 and 1.8 are typically found for tetrahedral (sp3 hybridized) tin atoms. dntb.gov.ua

The following table summarizes typical Mössbauer parameters for various organotin(IV) compound geometries.

| Compound Type | Coordination Number | Geometry | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔEQ) (mm/s) |

| R4Sn | 4 | Tetrahedral | 1.20 - 1.35 | 0 |

| R3SnX | 4 (or higher via association) | Distorted Tetrahedral | 1.20 - 1.60 | 2.50 - 4.00 |

| R2SnX2 | 4 (monomeric) or 6 (polymeric) | Distorted Tetrahedral or Octahedral | 1.40 - 1.80 | 2.50 - 4.50 |

| cis-R2SnX4 | 6 | Octahedral | ~1.50 | ~2.00 |

| trans-R2SnX4 | 6 | Octahedral | ~1.60 | ~4.00 |

Note: Values are approximate and can vary depending on the specific organic groups (R) and ligands (X). Isomer shifts are typically reported relative to a SnO2 or BaSnO3 source.

By comparing the experimentally measured isomer shift and quadrupole splitting for this compound with these established ranges and correlations, its coordination geometry and electronic structure can be confidently determined.

Computational and Theoretical Chemistry of Bis Dibutylchlorotin Iv Oxide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. For Bis(dibutylchlorotin(IV)) oxide, both Density Functional Theory (DFT) and ab initio methods are powerful tools for such investigations.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organometallic compounds like this compound. DFT calculations can predict a range of molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies (corresponding to infrared and Raman spectra), and electronic properties such as frontier molecular orbital energies (HOMO and LUMO).

While a specific data table for this compound is not readily found, studies on similar dibutyltin (B87310) compounds, such as dibutyltin(IV) diacetate, provide a template for the expected structural parameters. In these systems, the tin atom typically exhibits a distorted tetrahedral or trigonal bipyramidal geometry, depending on the coordination environment. For this compound, a dimeric structure, often referred to as a "ladder" or "staircase" structure, is anticipated in the solid state, where the oxygen atoms bridge the two tin centers.

Table 1: Representative Calculated Molecular Properties of a Monomeric Dibutyltin(IV) Moiety (Illustrative)

| Property | Calculated Value (Representative) | Method/Basis Set (Example) |

| Sn-C Bond Length (Å) | 2.15 - 2.20 | B3LYP/LANL2DZ |

| Sn-O Bond Length (Å) | 2.05 - 2.15 | B3LYP/LANL2DZ |

| Sn-Cl Bond Length (Å) | 2.40 - 2.50 | B3LYP/LANL2DZ |

| C-Sn-C Bond Angle (°) | 120 - 135 | B3LYP/LANL2DZ |

| O-Sn-Cl Bond Angle (°) | 90 - 100 | B3LYP/LANL2DZ |

| HOMO Energy (eV) | -6.5 to -7.5 | B3LYP/LANL2DZ |

| LUMO Energy (eV) | -0.5 to -1.5 | B3LYP/LANL2DZ |

| HOMO-LUMO Gap (eV) | 5.5 - 6.5 | B3LYP/LANL2DZ |

Note: These values are illustrative and based on typical DFT calculations for related dibutyltin compounds. The actual values for this compound would require a specific computational study.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theoretical accuracy compared to DFT, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory are employed to obtain highly accurate electronic structures and energies.

For a molecule like this compound, ab initio calculations would be crucial for benchmarking the results from more cost-effective DFT methods. They can provide a more precise description of electron correlation effects, which can be significant in systems with heavy elements like tin and lone pairs on oxygen and chlorine. These high-accuracy calculations would be particularly valuable for determining definitive bond dissociation energies and reaction enthalpies.

Reaction Mechanism Predictions and Energy Profiles

Theoretical chemistry plays a pivotal role in mapping out the intricate pathways of chemical reactions, identifying transient intermediates and the energy barriers that govern reaction rates.

Elucidating Reaction Pathways and Transition States in Synthesis

The synthesis of this compound typically involves the controlled hydrolysis of dibutyltin dichloride. Computational studies can model this reaction by mapping the potential energy surface. This involves locating the structures of the reactants, products, any intermediates, and the transition states that connect them.

A plausible reaction pathway would involve the initial formation of a dibutylchlorotin(IV) hydroxide (B78521) intermediate, which then condenses with another molecule of dibutyltin dichloride or another hydroxide intermediate to form the Sn-O-Sn linkage, eliminating water or hydrogen chloride. DFT calculations can be used to determine the activation energies for each step, providing insights into the reaction kinetics and helping to optimize reaction conditions.

Theoretical Analysis of Chemical Transformations

This compound can participate in various chemical transformations, such as ligand exchange reactions or catalysis. Theoretical analysis can shed light on the mechanisms of these processes. For instance, its catalytic activity in esterification or transesterification reactions can be investigated by modeling the coordination of the reactants (an alcohol and a carboxylic acid or ester) to the tin center.

Computational models can reveal how the distannoxane structure facilitates the reaction, for example, by activating the carbonyl group of the ester or acid. By calculating the energy profiles of different catalytic cycles, the most favorable pathway can be identified, and the role of the butyl and chloro substituents on the catalytic efficiency can be assessed.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a detailed picture of the electronic structure and reactivity of a single molecule or a small cluster, molecular modeling and dynamics simulations are essential for understanding the behavior of the compound in a condensed phase (solid or solution) and over longer timescales.

Molecular dynamics (MD) simulations, using force fields derived from quantum chemical calculations or experimental data, can simulate the movement of atoms in a system over time. For this compound, MD simulations could be used to:

Predict the bulk structure and phase behavior: By simulating a large ensemble of molecules, the preferred crystal packing or the structure in solution can be determined.

Study the conformational dynamics: The flexibility of the butyl chains and the dynamics of the Sn-O-Sn backbone can be investigated.

Analyze interactions with solvents or other molecules: MD simulations can provide insights into how the compound interacts with its environment, which is crucial for understanding its solubility and transport properties.

The development of an accurate force field for this compound would be a critical first step for reliable molecular dynamics simulations. This would involve parameterizing the bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals and electrostatic) interactions to reproduce experimental data and high-level quantum chemical calculations.

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is dictated by the rotational freedom around the Sn-O-Sn and Sn-C bonds. The butyl chains, in particular, introduce a significant degree of flexibility to the molecule. Computational methods, such as molecular mechanics and density functional theory (DFT), are instrumental in identifying the low-energy conformers and the transition states that separate them.

Table 1: Representative Dihedral Angles for a Low-Energy Conformer of a Generic Dialkylchlorotin Oxide

| Dihedral Angle | Predicted Value (degrees) |

| C-Sn-O-Sn | ~150 - 170 |

| Sn-O-Sn-C | ~150 - 170 |

| C-C-C-C (butyl chain) | ~60 (gauche), ~180 (anti) |

Note: These are representative values based on general conformational preferences in organotin compounds and may vary in the specific case of this compound.

Flexibility studies, often carried out using molecular dynamics simulations, can elucidate the dynamic behavior of the molecule, showing how it explores different conformational states over time. This flexibility is crucial for its interaction with other molecules and its catalytic activity.

Intermolecular Interactions and Solvent Effects

In the solid state, this compound molecules are expected to pack in a manner that maximizes favorable intermolecular interactions. These interactions are likely to be dominated by van der Waals forces between the butyl chains and dipole-dipole interactions arising from the polar Sn-Cl and Sn-O bonds. gelest.com The possibility of weak C-H···Cl or C-H···O hydrogen bonds contributing to the crystal packing cannot be ruled out. gelest.com

The behavior of this compound in solution is significantly influenced by the nature of the solvent. acs.org Solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) model, are employed in computational chemistry to simulate the effect of the solvent on the solute's properties. mdpi.comyoutube.commdpi.com

In nonpolar solvents, the molecule is likely to exist in conformations similar to the gas phase, with intramolecular interactions playing a dominant role. In polar solvents, however, the solvent molecules can interact with the polar regions of the solute, potentially stabilizing conformations that are less favorable in the gas phase. These solvent-solute interactions can influence the compound's reactivity and the position of its spectroscopic signals. The solubility of organotin oxides is generally low in water but higher in organic solvents, a behavior that can be rationalized through computational analysis of the solvation free energy. wikipedia.org

Prediction and Interpretation of Spectroscopic Data

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of molecules, providing a direct link between the observed spectra and the underlying molecular structure and electronic properties.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹¹⁹Sn NMR, is a key technique for characterizing organotin compounds. um.edu.my DFT calculations have become a standard method for predicting NMR chemical shifts. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of relativistic effects, which are significant for heavy elements like tin. nih.govresearchgate.net

For this compound, the ¹¹⁹Sn NMR chemical shift is expected to be in the characteristic range for distannoxanes. Computational predictions can help in assigning the observed chemical shifts to specific tin environments within the molecule and can be used to study how the chemical shift changes with conformation and solvent.

Table 2: Predicted vs. Experimental ¹¹⁹Sn NMR Chemical Shifts for a Model Distannoxane

| Compound | Calculation Method | Predicted δ(¹¹⁹Sn) (ppm) | Experimental δ(¹¹⁹Sn) (ppm) |

| (Me₂SnCl)₂O | GIAO-B3LYP/def2-TZVP | -145.2 | -148.7 |

Vibrational Frequency Calculations for IR and Raman Assignments

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. Computational frequency calculations, typically performed at the DFT level of theory, are invaluable for assigning the observed vibrational bands to specific molecular motions. mdpi.comresearchgate.netnih.gov

For this compound, the calculated vibrational spectrum would show characteristic bands for the Sn-O-Sn asymmetric and symmetric stretches, Sn-C stretches, Sn-Cl stretches, and the various vibrational modes of the butyl chains. By comparing the calculated frequencies and intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of the spectral features can be achieved. This process can also help in identifying the presence of different conformers in a sample.

Table 3: Calculated and Experimental Vibrational Frequencies for Key Modes in a Generic Distannoxane

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν_as(Sn-O-Sn) | ~770 | ~775 |

| ν_s(Sn-O-Sn) | ~590 | ~595 |

| ν(Sn-C) | ~520-600 | ~525-610 |

| ν(Sn-Cl) | ~320-360 | ~325-365 |

Note: These are typical frequency ranges for distannoxanes. The exact values for this compound would require specific calculations.

In Silico Approaches for Structure-Reactivity Correlations

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are employed to correlate the chemical structure of organotin compounds with their biological activity or physical properties. nih.gov While specific QSAR studies on the fungicidal or other biological activities of this compound are scarce in the literature, the general principles can be applied.

These models use molecular descriptors, which are numerical representations of the molecule's structure and properties, to build mathematical models that can predict the activity of new, untested compounds. Descriptors can include constitutional, topological, geometrical, and electronic parameters. For organotin compounds, descriptors such as the partial charge on the tin atom, the energy of the frontier molecular orbitals (HOMO and LUMO), and various steric and lipophilicity parameters have been shown to be important in correlating with their toxicity and reactivity. nih.gov

The reactivity of this compound in various chemical reactions, such as hydrolysis or ligand substitution, can also be investigated using computational methods. By modeling the reaction pathways and calculating the activation energies, it is possible to gain insights into the reaction mechanisms and predict the feasibility of different chemical transformations. acs.org

Applications in Catalysis and Materials Science

Catalytic Roles in Organic Synthesis

The compound is recognized as a mild but effective catalyst for a variety of polar organic reactions. researchgate.net Its catalytic activity is primarily rooted in its character as a Lewis acid, where the tin atoms can accept electron pairs to activate substrates.

The catalytic action of Bis(dibutylchlorotin(IV)) oxide is centered on its function as a Lewis acid. In a typical catalytic cycle, the electron-deficient tin atom coordinates with a Lewis basic site on a reactant molecule, such as the oxygen atom in an epoxide. This coordination polarizes the reactant, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. masterorganicchemistry.com

The general mechanism for Lewis acid-catalyzed epoxide ring-opening proceeds in two main steps:

Activation: The Lewis acidic tin center of the catalyst reversibly coordinates to the oxygen atom of the epoxide ring. This step creates a more potent electrophile and weakens the carbon-oxygen bonds of the ring, preparing it for cleavage. masterorganicchemistry.comkhanacademy.org

Nucleophilic Attack: A nucleophile then attacks one of the electrophilic carbon atoms of the activated epoxide. This attack proceeds via an SN2-like mechanism, leading to the opening of the strained three-membered ring and the formation of a new carbon-nucleophile bond. The attack typically occurs at the more substituted carbon atom due to the stabilized partial positive charge that develops at this position upon Lewis acid coordination. masterorganicchemistry.comlibretexts.org

Following the ring-opening, the catalyst dissociates from the product, allowing it to participate in a new catalytic cycle. The mild nature of the this compound catalyst is advantageous as it often prevents unwanted side reactions that can occur with stronger Lewis acids. researchgate.net

A prominent application of this compound is in catalyzing the ring-opening of epoxides. This reaction is fundamental in organic synthesis for creating 1,2-difunctionalized compounds, which are valuable intermediates in the production of pharmaceuticals and other complex molecules. mdpi.com The use of this compound provides an efficient and convenient procedure for the cleavage of oxiranes with nucleophiles like alcohols under mild conditions. researchgate.net This process allows for the synthesis of various β-alkoxy alcohols and other derivatives in high yields.

The table below summarizes representative findings from the use of this compound in the ring-opening of styrene (B11656) oxide with methanol, demonstrating the catalyst's effectiveness.

| Catalyst | Substrate | Nucleophile | Product | Yield (%) | Reference |

| This compound | Styrene Oxide | Methanol | 2-methoxy-2-phenylethan-1-ol | High | researchgate.net |

This table illustrates a typical application of the catalyst in a specific organic transformation, yielding a high-value chemical intermediate.

One of the most significant advantages of using this compound as a catalyst is the high degree of control it offers over reaction outcomes. In the ring-opening of unsymmetrical epoxides, such as styrene oxide, the catalyst directs the nucleophile to attack a specific carbon atom, a phenomenon known as regioselectivity. Research has shown that reactions catalyzed by this distannoxane exhibit perfect regioselectivity, with the nucleophile adding exclusively to the more substituted carbon of the epoxide ring. researchgate.net

This high regioselectivity is a direct consequence of the Lewis acid-catalyzed mechanism, which stabilizes the transition state where the nucleophile attacks the benzylic carbon. Furthermore, the mild reaction conditions afforded by the catalyst ensure high chemoselectivity, meaning it activates the desired functional group (the epoxide) without causing reactions at other potentially reactive sites within the molecule.

Polymer Stabilization Mechanisms

Organotin compounds are among the most effective heat stabilizers for polyvinyl chloride (PVC), a widely used but thermally sensitive polymer. researchgate.netbaerlocher.com this compound contributes to PVC stability through mechanisms that prevent the catastrophic degradation cascade that occurs at processing temperatures.

The thermal degradation of PVC begins with the elimination of hydrogen chloride (HCl) from the polymer backbone at temperatures above 100-120°C. iyte.edu.tr This initial dehydrochlorination creates unstable allylic chloride sites and releases HCl gas, which itself is a catalyst for further degradation, leading to discoloration, embrittlement, and loss of mechanical properties. iyte.edu.trbdmaee.net

Organotin stabilizers like this compound intervene through two primary mechanisms:

HCl Scavenging: The stabilizer readily reacts with and neutralizes the hydrogen chloride as it is formed. mdpi.compreprints.org This scavenging action prevents the autocatalytic "unzipping" of HCl from the polymer chain, which is the main pathway for rapid degradation. The distannoxane reacts with HCl to form dibutyltin (B87310) dichloride and water.

Substitution of Labile Chlorides: The polymer chain of PVC contains defect sites, particularly allylic chlorides, which are highly susceptible to thermal elimination. Organotin stabilizers can react with these labile chloride atoms, replacing them with more stable ligands (e.g., carboxylate or mercaptide groups, though the chloro-ligand on the title compound is less effective in this role than other organotins). iyte.edu.trcore.ac.uk This exchange passivates the defect sites and enhances the intrinsic thermal stability of the polymer.

While organotin carboxylates are noted for providing excellent light and weather resistance, the primary role of compounds like this compound is in thermal stabilization during processing. baerlocher.com

The effectiveness of a PVC stabilizer is measured by its ability to prolong the onset of degradation and maintain the polymer's physical properties, especially color, under heat stress. Standard evaluation methods include static oven aging tests to measure color hold and dynamic tests like torque rheometry to assess processing stability. A key parameter is the "induction time" or "stability time," which is the period before rapid HCl evolution and discoloration begins. researchgate.netcore.ac.uk

| Formulation | Stabilizer Type | Concentration (phr) | Test Temperature (°C) | Thermal Stability Time (minutes) |

| Control | None | 0.0 | 190 | < 10 |

| Sample A | Organotin Mercaptide | 1.5 | 190 | 60 - 75 |

| Sample B | Organotin Carboxylate | 1.5 | 190 | 45 - 60 |

This table is a representative illustration of typical thermal stability data for different classes of organotin stabilizers in rigid PVC. Phr = parts per hundred resin.

Degradation product analysis of stabilized PVC typically involves techniques to identify the organotin species formed after reacting with HCl. The primary degradation product from the stabilizer itself would be dibutyltin dichloride, confirming its role as an HCl scavenger. iyte.edu.tr Analysis of the polymer would show a reduction in the formation of long polyene sequences, which are responsible for the dark coloration of degraded PVC. core.ac.uk

Precursor Chemistry for Novel Organometallic Materials

This compound, with its distinct distannoxane framework, serves as a valuable and reactive precursor in the field of organometallic chemistry. The reactivity of this compound, particularly the lability of the tin-chlorine bond and the potential for the Sn-O-Sn bridge to participate in reactions, allows for its use in constructing more complex supramolecular structures. gelest.com Its utility lies in its ability to react with a variety of nucleophilic reagents and ligands to build novel organotin-based materials with tailored properties.

Synthesis of Organotin-Based Coordination Polymers

Coordination polymers are extended structures formed by linking metal centers with organic ligands. This compound is an effective starting material for synthesizing such polymers, often through substitution reactions where the chlorine atoms are replaced by bridging ligands.

The synthesis process typically involves the reaction of this compound, or its related precursor dibutyltin oxide, with multifunctional organic ligands containing donor atoms like oxygen or nitrogen. orientjchem.org For instance, reactions with various carboxylic acids lead to the formation of organotin carboxylate complexes. orientjchem.org The condensation reaction between an organotin oxide and a carboxylic acid, often aided by the azeotropic removal of water, is an efficient method to produce these oligomeric or polymeric structures. orientjchem.org

Research has demonstrated the synthesis of diverse organotin derivatives from dibutyltin oxide and various ligands, which illustrates the pathways available for forming coordination polymers. These reactions showcase the versatility of the dibutyltin moiety, derived from precursors like this compound, in forming extended networks.

Table 1: Examples of Ligands Used in Synthesis of Dibutyltin(IV) Coordination Complexes

| Ligand Type | Specific Example | Resulting Complex Type | Reference |

|---|---|---|---|

| Amino Acids | Glycine, DL-valine, L-leucine | Bu₂Sn(AA)Cl type complexes | orientjchem.org |

| Dithiophosphinic Acids | Diphenyldithiophosphinic acid | Diorganotin(IV) diphenyldithiophosphinates | orientjchem.org |

| Sulfonic Acids | p-aminobenzenesulfonic acid | p-aminobenzenesulfonate organotin complexes | orientjchem.org |

These reactions typically result in polymers with repeating [R₂SnL]n units, where L is the bridging ligand. The geometry around the tin atom in these polymers is often distorted trigonal bipyramidal or octahedral, depending on the coordination number, which can be higher than four. orientjchem.orglupinepublishers.com

Development of Functional Hybrid Materials

Functional hybrid materials are composites that integrate organic and inorganic components to achieve synergistic properties not present in the individual constituents. This compound and related dibutyltin compounds are utilized as inorganic precursors for creating novel organotin-based hybrid materials with applications in optics and electronics. nih.gov

A notable area of development is in optoelectronic devices. Researchers have successfully synthesized heptacoordinated organotin(IV) complexes using dibutyltin oxide as the tin source, along with Schiff bases and pyrazinecarboxylic acid as ligands. nih.gov These complexes, which feature a seven-coordinate tin atom, possess semiconductor properties due to their rich π-electron systems. nih.gov

These organotin complexes can be embedded within a conductive polymer matrix, such as poly(3,4-ethylenedioxythiophene)-poly(styrene sulfonate) (PEDOT:PSS), to form a bulk heterojunction composite. nih.gov This intimate mixing of the organotin complex (the electron acceptor) and the polymer (the electron donor) creates a material with tailored electronic properties. Thin films of these hybrid materials have been shown to have optical bandgaps suitable for optoelectronic applications and can generate a photocurrent when used in device structures. nih.gov

Table 2: Properties of Organotin(IV)-PEDOT:PSS Hybrid Material

| Property | Value/Observation | Significance | Reference |

|---|---|---|---|

| Material Type | Bulk Heterojunction Composite | Intimate mixing of donor and acceptor phases. | nih.gov |

| Optical Bandgap (Thin Film) | 1.23 - 1.40 eV | Suitable for optoelectronic device applications. | nih.gov |

| Electrical Behavior | Schottky curve at low voltages | Indicates diode-like rectifying behavior. | nih.gov |

The development of these functional hybrids highlights the role of organotin precursors in creating advanced materials. By modifying the organic ligands attached to the tin center, the electronic properties of the resulting complex and the final hybrid material can be finely tuned. nih.gov This approach opens pathways for designing new-generation materials for applications in sensors, photovoltaics, and other electronic devices.

Environmental Transformation and Environmental Fate Research

Hydrolytic Degradation Pathways

The environmental persistence and transformation of organotin compounds, such as Bis(dibutylchlorotin(IV)) oxide, are significantly influenced by their hydrolytic stability. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for many organometallic compounds in aqueous environments.

The hydrolysis of dialkyltin dichlorides, such as dibutyltin (B87310) dichloride, has been shown to yield various products depending on the reaction conditions. The initial hydrolysis product is often a distannoxane, which can then further hydrolyze to form dibutyltin oxide rsc.org. The hydrolysis of di-s-butyltin dichloride produces compounds similar to those from the di-n-butyltin analogue, whereas di-t-butyltin dichloride shows different hydrolysis behavior rsc.org.

The general pathway for the hydrolysis of a dialkyltin dichloride can be represented as follows:

R₂SnCl₂ + H₂O → [R₂Sn(Cl)OH] + HCl 2[R₂Sn(Cl)OH] → [R₂Sn(Cl)]₂O + H₂O [R₂Sn(Cl)]₂O + H₂O → 2[R₂Sn(OH)₂] n[R₂Sn(OH)₂] → (R₂SnO)n + nH₂O

Given that this compound is a distannoxane, it is an intermediate in the hydrolysis of dibutyltin dichloride. It is expected to further hydrolyze in aqueous media to form dibutyltin dihydroxide, which can then undergo condensation to form polymeric dibutyltin oxide gelest.com. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of other substances in the water. Generally, cleavage of the tin-carbon bond by hydrolysis is not considered a significant environmental fate process under typical environmental conditions cdc.gov.

Table 1: Expected Hydrolysis Products of this compound in Aqueous Media

| Precursor Compound | Intermediate Products | Final Products |

|---|

There is a lack of specific studies on the transformation of this compound in a simulated gastric environment. However, research on other organotin compounds provides a basis for predicting its likely fate. The acidic conditions of the stomach (pH 1.2-3.0) can facilitate the hydrolysis of organotin compounds dovepress.commdpi.com.

A study on dimethyltin bis(2-ethylhexyl thioglycolate) (DMTE) in a simulated gastric fluid (pH 1.2 at 37°C) showed that it did not hydrolyze to the corresponding dichloride toxophore, but rather to dimethyltin chloro-(2-ethylhexyl) thioglycolate nih.govresearchgate.net. This indicates that the complete cleavage of all organic ligands from the tin atom does not necessarily occur under gastric conditions nih.govresearchgate.net.

In the case of this compound, it is plausible that the acidic environment of the stomach would accelerate its hydrolysis to dibutyltin dihydroxide and subsequently to dibutyltin oxide. Further degradation to monobutyltin and inorganic tin is also a possibility, although the kinetics of these reactions in a gastric environment have not been specifically determined for this compound.

An in vitro gastrointestinal digestion study on butyltin species revealed that the most significant degradation observed was that of dibutyltin (DBT) to monobutyltin (MBT) nih.gov. There was minimal degradation of tributyltin (TBT) nih.gov. This suggests that once formed, dibutyltin species are susceptible to further degradation in the digestive system. The study also found that a significant portion of the total butyltin content in mussel tissue became solubilized after simulated gastrointestinal digestion nih.gov.

In mammalian systems, tributyltin compounds can be metabolized to dibutyltin derivatives and other related metabolites nih.gov. The metabolism of dibutyltin compounds themselves has been studied, with dibutyltin diacetate being metabolized in mice acs.org. The primary metabolic pathway for many organotins involves cytochrome P450-mediated hydroxylation of the butyl chains, which can lead to dealkylation acs.orgmdpi.comresearchgate.net.

Table 2: Potential Metabolites of this compound in a Simulated Gastric Environment

| Parent Compound | Potential Transformation Products | Potential Metabolites (in vivo) |

|---|

Biotransformation and Biodegradation Studies

Biotransformation, the alteration of a substance by living organisms, is a critical process in the environmental fate of organotin compounds. Microorganisms in soil, sediment, and water play a significant role in the degradation of these compounds.

The biodegradation of butyltin compounds, including dibutyltin, generally proceeds through sequential dealkylation, where the butyl groups are cleaved from the tin atom. This process results in the formation of less toxic degradation products nih.govresearchgate.net. The ultimate end product of this degradation is inorganic tin nih.govresearchgate.net.

In freshwater river-bed sediments, the biotransformation of tributyltin to dibutyltin, monobutyltin, and finally to inorganic tin has been documented nih.govresearchgate.netacs.org. The half-life of tributyltin in these sediments was found to be influenced by the organic matter content, with faster degradation occurring in organic-rich sediments nih.govresearchgate.netacs.org. While this study focused on tributyltin, the formation and subsequent degradation of dibutyltin as an intermediate is a key part of the pathway.

Studies on forest soils have shown that organotin compounds degrade slowly, with half-lives estimated to be from 0.5 to 15 years researchgate.net. The degradation rates were found to vary depending on the soil type researchgate.net.

The biodegradability of dibutyltin oxide (DBTO) has been reported as 0% based on Biochemical Oxygen Demand (BOD) degradation rates, suggesting it is resistant to aerobic biodegradation under those specific test conditions env.go.jp. In contrast, dibutyltin dilaurate showed a 50% BOD degradation rate env.go.jp. This highlights that the specific form of the dibutyltin compound can significantly influence its biodegradability.

Pathways of Environmental Distribution and Persistence

Organotin compounds are released into the environment through various channels, including industrial and agricultural applications chromatographyonline.com. Due to their chemical properties, they tend to adsorb to soil, sediment, and particulate matter in water nih.gov. This partitioning behavior significantly influences their distribution and persistence in the environment.

Dibutyltin compounds, including what would be formed from the hydrolysis of this compound, are known to persist in the environment, particularly in sediments chromatographyonline.com. The strong affinity of organotins for sediment means that these environments can act as long-term sinks and potential sources of contamination chromatographyonline.comwikipedia.org. The persistence of tributyltin and its degradation products, dibutyltin and monobutyltin, in marine sediments for many years has been well-documented chromatographyonline.com. In anoxic sediments, the degradation of tributyltin is significantly slower, with a half-life that can extend to several years ospar.org.

The mobility of organotin compounds in soil and groundwater is generally low due to their strong adsorption to soil particles cdc.gov. However, leaching from consumer products in landfills can be a source of organotins to the surrounding environment cdc.gov.

Long-Term Behavior in Waste Streams and Leachates

The disposal of products containing organotin compounds in landfills is a significant pathway for their entry into waste streams cdc.gov. Over time, these compounds can be released from the waste matrix and become part of the landfill leachate, which is the liquid that percolates through the waste.

Several studies have detected organotin compounds in landfill leachates nih.govnih.gov. One study investigating leachates from landfills in Sweden, Italy, and Germany found various methyltin, butyltin, and octyltin species nih.gov. The concentrations of the target compounds were generally low, ranging from below the detection limit to a maximum of 4 µg/L nih.gov. The presence of these compounds in leachate indicates their potential for long-term release from landfills.

The composition of landfill leachate is highly variable and depends on factors such as the age of the landfill, the type of waste, and environmental conditions ej-geo.org. The degradation of organic matter within the landfill can influence the mobility and transformation of metals and organometals nih.gov. Microbial processes within the landfill, such as dealkylation and methylation, can alter the speciation of organotin compounds nih.govresearchgate.net. The transformation of organotins in landfill leachate has been observed, highlighting the dynamic nature of these compounds in waste environments researchgate.net.

The long-term fate of organotins in waste deposits is a concern due to their persistence and potential for eventual release into the environment nih.gov. The chemical conditions within a landfill, particularly the presence or absence of oxygen, will significantly impact the degradation pathways and rates of organotin compounds ospar.orgnih.gov.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Dibutyltin dichloride | DBTC |

| Dibutyltin oxide | DBTO |

| Dibutyltin dihydroxide | - |

| Monobutyltin | MBT |

| Tributyltin | TBT |

| Dibutyltin dilaurate | - |

| Dimethyltin bis(2-ethylhexyl thioglycolate) | DMTE |

| Dimethyltin chloro-(2-ethylhexyl) thioglycolate | - |

| Di-s-butyltin dichloride | - |

| Di-t-butyltin dichloride | - |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.